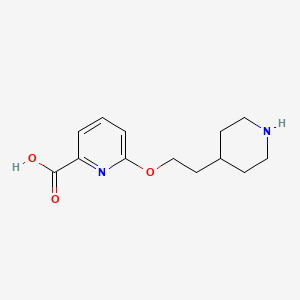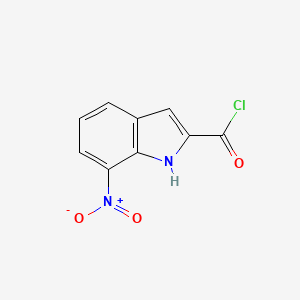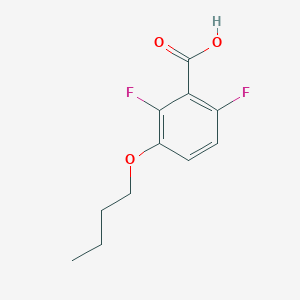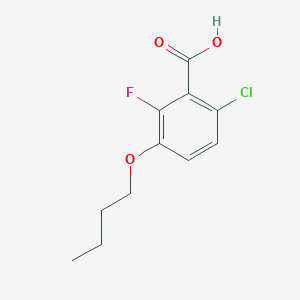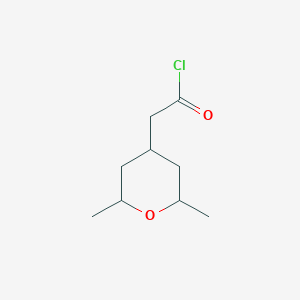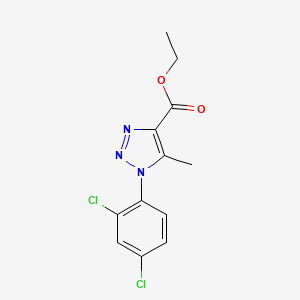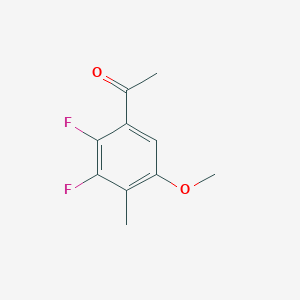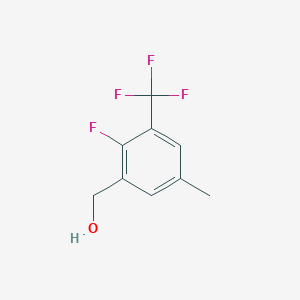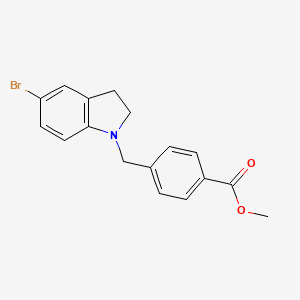
4-(5-Bromo-2,3-dihydro-indol-1-ylmethyl)-benzoic acid methyl ester
概要
説明
4-(5-Bromo-2,3-dihydro-indol-1-ylmethyl)-benzoic acid methyl ester is a synthetic organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2,3-dihydro-indol-1-ylmethyl)-benzoic acid methyl ester typically involves the following steps:
Bromination of Indole: The starting material, indole, undergoes bromination to introduce a bromine atom at the 5-position. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Reduction: The brominated indole is then reduced to form 5-bromo-2,3-dihydroindole. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Alkylation: The 5-bromo-2,3-dihydroindole is alkylated with benzyl chloride to introduce the benzoic acid methyl ester group. This reaction is typically performed in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
4-(5-Bromo-2,3-dihydro-indol-1-ylmethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce the bromine atom to a hydrogen atom. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium azide or potassium thiocyanate are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
科学的研究の応用
4-(5-Bromo-2,3-dihydro-indol-1-ylmethyl)-benzoic acid methyl ester has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: Researchers use this compound to study the biological activities of indole derivatives, including their antiviral, anticancer, and anti-inflammatory properties.
Chemical Biology: The compound is employed in chemical biology to probe biological pathways and to develop chemical probes for studying protein-ligand interactions.
Material Science: It is also used in the development of novel materials with specific electronic or optical properties due to its unique chemical structure.
作用機序
The mechanism of action of 4-(5-Bromo-2,3-dihydro-indol-1-ylmethyl)-benzoic acid methyl ester involves its interaction with various molecular targets. The indole core can bind to multiple receptors and enzymes, modulating their activity. The bromine atom and the benzoic acid methyl ester group enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
類似化合物との比較
Similar Compounds
5-Bromoindole: A simpler indole derivative with similar bromination but lacking the benzoic acid methyl ester group.
Indole-3-carboxylic acid methyl ester: Another indole derivative with a carboxylic acid methyl ester group but without bromination.
2,3-Dihydroindole: A reduced form of indole without bromination or additional functional groups.
Uniqueness
4-(5-Bromo-2,3-dihydro-indol-1-ylmethyl)-benzoic acid methyl ester is unique due to the combination of bromination, reduction, and the presence of the benzoic acid methyl ester group. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
methyl 4-[(5-bromo-2,3-dihydroindol-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-21-17(20)13-4-2-12(3-5-13)11-19-9-8-14-10-15(18)6-7-16(14)19/h2-7,10H,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQLPGBFDIWTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


